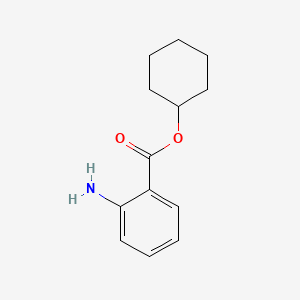

Cyclohexyl anthranilate

Description

Contextualization within the broader Anthranilate Chemistry Landscape

Cyclohexyl anthranilate is a derivative of anthranilic acid, an amino acid that serves as a precursor to a wide array of chemical compounds. foodb.cawikipedia.org Anthranilate esters, as a class, are notable for their diverse applications, ranging from fragrances and flavorings to their use as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. rsc.orgchemicalbook.com For instance, methyl anthranilate is well-known for its strong grape scent and is used extensively in the food and perfume industries. wikipedia.orgchemicalbook.com

The synthesis of anthranilate esters can be achieved through various methods, including the esterification of anthranilic acid with the corresponding alcohol. nih.gov Research has also explored novel, metal-free, multicomponent reactions to produce a variety of anthranilate esters, highlighting the ongoing innovation in this area of chemistry. rsc.org The functional groups present in anthranilate esters, namely the amine and ester moieties, provide reactive sites for a range of chemical transformations, making them valuable building blocks in organic synthesis. nih.govchemicalbook.comrsc.org The reactivity of the amine group allows for reactions such as diazotization, which can lead to the formation of highly reactive intermediates like benzyne. wikipedia.org

Significance of this compound in Advanced Organic Synthesis and Materials Science Research

While specific research focusing exclusively on this compound in advanced organic synthesis is not extensively documented in publicly available literature, its structural features suggest potential applications. The cyclohexyl group, a non-polar, bulky substituent, can influence the physical and chemical properties of the molecule, such as solubility and thermal stability. In materials science, the incorporation of cyclohexyl groups into organic molecules has been shown to enhance the thermal stability of organic semiconductors. nih.gov For example, cyclohexyl-substituted anthracene (B1667546) derivatives have demonstrated significantly higher sublimation temperatures and better performance retention at elevated temperatures compared to their linear alkyl chain counterparts. nih.gov This suggests that the cyclohexyl moiety in this compound could be leveraged to design organic materials with improved thermal properties.

The anthranilate core itself is a versatile scaffold. The presence of both a nucleophilic amine and an electrophilic ester carbonyl group allows for a variety of synthetic modifications. rsc.org This dual functionality makes it a candidate for the synthesis of more complex molecules, including polymers and other functional materials. Although detailed studies on the polymerization or material-specific applications of this compound are not prominent, the fundamental reactivity of the anthranilate structure points to its potential as a monomer or a key intermediate in the development of new materials. Further research is needed to fully explore the unique contributions of the cyclohexyl group in this context.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₂ nih.gov |

| Molecular Weight | 219.28 g/mol nih.gov |

| Appearance | Viscous yellow liquid nih.gov |

| Odor | Mild neroli orange blossom thegoodscentscompany.com |

| Taste | Grape thegoodscentscompany.com |

| Boiling Point | 318.00 °C @ 760.00 mm Hg thegoodscentscompany.com |

| Flash Point | 220.00 °F (104.44 °C) thegoodscentscompany.com |

| Specific Gravity | 1.09800 to 1.10800 @ 25.00 °C thegoodscentscompany.com |

| Refractive Index | 1.55900 to 1.56900 @ 20.00 °C thegoodscentscompany.com |

| Water Solubility | Insoluble chemicalbook.com |

Properties

IUPAC Name |

cyclohexyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEZETDKFSMLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024884 | |

| Record name | Cyclohexyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexyl anthranilate is a viscous yellow liquid. (NTP, 1992), Pale yellow liquid; Faint, fruity, orangeblossom-like aroma | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Flash Point |

greater than 220 °F (NTP, 1992) | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Insoluble in water, Soluble (in ethanol) | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.117 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.015-1.021 | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-16-0 | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDE0728B6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of Cyclohexyl Anthranilate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous assignment of the atomic framework of cyclohexyl anthranilate. Both proton and carbon-13 NMR, along with advanced heteronuclear techniques, provide a wealth of information regarding the connectivity and chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in its two main structural motifs: the cyclohexyl ring and the anthranilate moiety. The chemical shifts (δ) of these protons are influenced by their local electronic environment, providing key insights into the molecular structure. libretexts.orglibretexts.org

The aromatic protons of the anthranilate ring typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org This is due to the deshielding effect of the aromatic ring current. The protons on the cyclohexyl ring, being part of a saturated aliphatic system, resonate at higher fields (further upfield). The proton attached to the carbon bearing the ester oxygen (the methine proton) is expected to be the most downfield of the cyclohexyl protons, likely appearing in the range of 3.5-5.5 ppm due to the deshielding effect of the adjacent oxygen atom. libretexts.orgoregonstate.edu The remaining methylene (B1212753) protons of the cyclohexyl ring would produce a complex multiplet in the upfield region, typically between 1.0 and 2.0 ppm. The protons of the amine group (NH₂) on the anthranilate ring would present as a broad signal, the chemical shift of which can be variable.

A representative ¹H NMR spectrum was recorded on a Varian A-60 instrument. nih.gov Detailed analysis, potentially involving two-dimensional techniques like COSY, would allow for the definitive assignment of each proton signal. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Anthranilate) | 6.5 - 8.0 | Multiplet |

| Cyclohexyl (methine, -CH-O) | 3.5 - 5.5 | Multiplet |

| Cyclohexyl (methylene, -CH₂) | 1.0 - 2.0 | Multiplet |

| Amine (-NH₂) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. weebly.com Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 180 ppm. The aromatic carbons of the anthranilate ring resonate in the range of approximately 110 to 150 ppm. The carbon atom attached to the amine group (C-NH₂) and the carbon attached to the ester group (C-O) will have distinct chemical shifts within this aromatic region. The carbons of the cyclohexyl ring will appear in the upfield region of the spectrum. The methine carbon attached to the ester oxygen will be the most downfield of the cyclohexyl carbons, typically in the 60-80 ppm range, due to the direct attachment to the electronegative oxygen atom. The remaining methylene carbons of the cyclohexyl ring will be found at higher fields, generally between 20 and 40 ppm. weebly.com

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be utilized to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, further aiding in the complete assignment of the carbon spectrum. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 180 |

| Aromatic (C-NH₂) | 140 - 150 |

| Aromatic (other) | 110 - 140 |

| Cyclohexyl (methine, -CH-O) | 60 - 80 |

| Cyclohexyl (methylene, -CH₂) | 20 - 40 |

Heteronuclear NMR Applications (e.g., ⁷⁷Se NMR for reaction products)

While not directly applicable to this compound itself, heteronuclear NMR techniques are invaluable for studying its reaction products. For instance, in reactions involving selenium insertion, ⁷⁷Se NMR spectroscopy would be a powerful tool. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its chemical environment, providing direct evidence of the formation of selenium-containing species.

In studies of related anthranilate derivatives, heteronuclear multiple-bond correlation (HMBC) spectroscopy, particularly ¹H-¹⁵N HMBC, has been instrumental. acs.org This technique allows for the observation of correlations between protons and nitrogen atoms separated by two or three bonds, confirming C-N bond formation and providing key structural information about intermediates and products derived from the anthranilate core. acs.org For example, the ¹⁵N chemical shift can distinguish between different types of nitrogen-containing functional groups that might be formed during a reaction. acs.org Such advanced NMR methods are crucial for mechanistic studies and the characterization of novel compounds derived from this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and sensitive method for identifying the characteristic functional groups within this compound. upi.eduacenet.edu The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. upi.edu

The FTIR spectrum of this compound will be dominated by several key absorptions. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is expected in the region of 1730-1680 cm⁻¹. The N-H stretching vibrations of the primary amine group will appear as two distinct bands in the 3500-3300 cm⁻¹ region, characteristic of an -NH₂ group. pressbooks.pub The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the C-H stretches of the saturated cyclohexyl ring will appear just below 3000 cm⁻¹. libretexts.orglibretexts.org The C-O stretching vibration of the ester will likely produce a strong band in the 1300-1000 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to absorptions in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org

Table 3: Characteristic FTIR Absorption Frequencies for this compound nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3500 - 3300 | Medium (two bands) |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H (cyclohexyl) | Stretch | < 3000 | Strong |

| Carbonyl (C=O) | Stretch | 1730 - 1680 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Ester (C-O) | Stretch | 1300 - 1000 | Strong |

Raman Spectroscopy in Molecular Fingerprinting

Raman spectroscopy offers a complementary vibrational fingerprint of this compound. plus.ac.atamericanpharmaceuticalreview.com While FTIR relies on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. plus.ac.at This often results in different relative intensities for various vibrational modes compared to FTIR, making the two techniques synergistic.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation patterns upon ionization. cuny.edu For this compound, this method confirms its molecular formula, C13H17NO2, and provides a precise molecular weight. chemicalbook.comnih.govabcr.comlookchem.commatrixscientific.com

The molecular weight of this compound has been consistently reported as approximately 219.28 g/mol . chemicalbook.comnih.govabcr.comlookchem.com More precise measurements indicate a monoisotopic mass of 219.125928785 Da. hmdb.canih.gov

Upon electron impact ionization, the this compound molecule undergoes characteristic fragmentation. While a detailed fragmentation pattern is not extensively published, general principles of mass spectrometry for esters and aromatic amines can be applied. The molecule would likely exhibit a prominent molecular ion peak (M+). Key fragmentation pathways would involve the cleavage of the ester bond, leading to fragments corresponding to the cyclohexanol (B46403) and anthraniloyl moieties. Further fragmentation of the cyclohexyl ring and the aromatic ring would also be expected, providing a unique fingerprint for the compound. The analysis of these fragments is crucial for confirming the identity of the substance. cuny.edudss.go.th

Table 1: Molecular Weight Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C13H17NO2 | chemicalbook.comnih.govmatrixscientific.com |

| Average Molecular Weight | 219.28 g/mol | chemicalbook.comnih.govabcr.comlookchem.com |

| Monoisotopic Molecular Weight | 219.125928793 Da | hmdb.ca |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of anthranilate esters, including this compound, is characterized by absorption bands in the UV region, attributable to the electronic transitions within the aminobenzoate group. researchgate.net Studies on similar molecules, like methyl anthranilate, show distinct absorption maxima. researchgate.nettci-thaijo.org For instance, methyl anthranilate in cyclohexane (B81311) exhibits significant absorption, which is a characteristic of the anthranilate functional group. researchgate.net The spectrum of this compound is expected to be similar, with potential minor shifts in the absorption maxima due to the presence of the cyclohexyl group. The absorption properties are crucial for applications such as its use as a UV filter. researchgate.net

Table 2: Expected UV-Vis Absorption Characteristics for Anthranilate Esters

| Compound Family | Typical Absorption Region | Associated Chromophore |

|---|---|---|

| Anthranilate Esters | Ultraviolet (UV) | Aminobenzoate group |

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is an analytical method that provides the most definitive information about the three-dimensional atomic and molecular structure of a crystalline solid. patnawomenscollege.in This technique involves directing an X-ray beam onto a single crystal of the substance and analyzing the resulting diffraction pattern. patnawomenscollege.in

While specific crystallographic data for this compound itself is not available in the provided search results, the technique has been widely applied to related and more complex structures containing anthranilate or cyclohexyl groups. researchgate.netresearchgate.netebi.ac.ukgoogle.com The resulting crystal structure would be stored in a public database, providing a standard reference for the compound's solid-state conformation. patnawomenscollege.in

Integration of Spectroscopic Data with Chemometric Approaches

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data, such as spectra. google.commdpi.com By combining data from various spectroscopic techniques like MS and UV-Vis, chemometrics can be used for qualitative and quantitative analysis, classification, and modeling. google.commdpi.comgoogle.com

In the context of this compound and related compounds, chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to spectroscopic data sets. google.commdpi.com For example, a collection of UV-Vis spectra from different batches of this compound could be analyzed to identify variations in purity or composition. Similarly, mass spectral data could be processed to identify patterns related to specific fragmentation pathways or to differentiate between isomers. cuny.edunih.gov

This integrated approach is particularly powerful in quality control and in the analysis of complex mixtures where this compound might be a component. researchgate.net For instance, in the food and fragrance industry, chemometrics applied to spectroscopic data can help in authenticating products and detecting adulteration. mdpi.com The combination of spectroscopic data with advanced statistical analysis provides a more comprehensive understanding of the chemical system than any single technique could alone. google.commdpi.com

Advanced Analytical Method Development and Validation for Cyclohexyl Anthranilate

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone of analytical chemistry, enabling the separation of components within a mixture based on their differential interactions with a stationary and a mobile phase. biomedpharmajournal.org Its high resolution, accuracy, and efficiency make it an indispensable tool for analyzing a wide array of compounds, including those like Cyclohexyl Anthranilate. openaccessjournals.com

Reversed-Phase HPLC (RP-HPLC) Development for Separation

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC, particularly for non-polar to moderately polar compounds. nih.gov In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov For the separation of this compound, a C18 column, which has octadecylsilane (B103800) bonded to silica (B1680970) particles, is a common choice due to its strong hydrophobic retention capabilities. researchgate.net

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. nih.gov Less polar compounds, like this compound, will have a stronger affinity for the non-polar stationary phase and will thus be retained longer on the column, resulting in a longer retention time. The composition of the mobile phase is a critical factor in controlling the retention and elution of the analyte. By altering the ratio of the organic solvent to water, the polarity of the mobile phase can be adjusted to achieve optimal separation. nih.gov

A typical RP-HPLC method for a related compound, methyl anthranilate, utilized a mobile phase of acetonitrile and water, sometimes with the addition of an acid like phosphoric acid or formic acid for better peak shape and mass spectrometry compatibility. sielc.comsielc.com This approach can be adapted for this compound, with the specific gradient and solvent ratios being optimized to ensure a good separation from any potential impurities or degradation products.

Optimization of Chromatographic Parameters (Mobile Phase, Flow Rate, Temperature)

The optimization of chromatographic parameters is a critical step in developing a robust and reliable HPLC method. researchgate.net This process involves systematically adjusting various factors to achieve the desired separation with good resolution, peak shape, and analysis time.

Mobile Phase: The choice and composition of the mobile phase are paramount in RP-HPLC. For this compound, a binary mixture of a polar solvent (e.g., water) and a less polar organic modifier (e.g., acetonitrile or methanol) is typically employed. nih.govsielc.com The strength of the mobile phase is adjusted by changing the proportion of the organic modifier. An increase in the organic modifier concentration will decrease the polarity of the mobile phase, leading to a faster elution of non-polar analytes like this compound. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to separate complex mixtures with components of varying polarities. nih.gov The pH of the mobile phase can also be a crucial parameter, especially if the analyte has ionizable functional groups. For anthranilate esters, maintaining a slightly acidic pH can help to ensure consistent retention and peak shape. sielc.comsielc.com

Flow Rate: The flow rate of the mobile phase through the column affects the analysis time and the efficiency of the separation. A higher flow rate will result in a shorter analysis time but may lead to a decrease in resolution due to increased band broadening. Conversely, a lower flow rate can improve resolution but will lengthen the analysis time. The optimal flow rate is a balance between these two factors and is also dependent on the column dimensions and particle size. researchgate.net For instance, a method for a similar compound might use a flow rate of 1.0 mL/min. researchgate.net

Temperature: Column temperature is another important parameter that can influence the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to lower backpressure and allow for the use of higher flow rates. It can also affect the retention times and selectivity of the separation. Higher temperatures can sometimes improve peak shape and reduce analysis time. However, it is essential to consider the thermal stability of the analyte and the stationary phase. nih.gov

The following table outlines a hypothetical starting point for the optimization of chromatographic parameters for this compound analysis.

| Parameter | Initial Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Common for RP-HPLC of non-polar to moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid helps with peak shape and MS compatibility. sielc.com |

| Gradient | 50% B to 95% B over 10 minutes | A gradient is often necessary to elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Temperature | 30 °C | A slightly elevated temperature can improve efficiency and reproducibility. |

| Detection | UV at 254 nm and 336 nm | Based on the chromophore of the anthranilate moiety. |

Method Validation according to ICH Guidelines

Once the HPLC method has been developed and optimized, it must be validated to ensure that it is suitable for its intended purpose. researchgate.netich.org The International Council for Harmonisation (ICH) provides a set of guidelines for the validation of analytical procedures. ich.org The key validation parameters include accuracy, precision, specificity, linearity, and range. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is typically assessed by determining the recovery of a known amount of the analyte spiked into a placebo (blank) matrix. The accuracy should be evaluated at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). ich.org The results are expressed as the percentage recovery. For drug products, the reported limits for accuracy are often between 98.0% and 102.0%. unr.edu.ar

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ich.org Precision is usually considered at three levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. It is typically assessed by performing a minimum of six replicate determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., 3 concentrations/3 replicates each). nih.gov

Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or with different equipment.

Reproducibility: Assesses the precision between different laboratories.

The precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the series of measurements. nih.gov For the assay of a finished product, an RSD of not more than 2% is generally considered acceptable. nih.gov

The following table shows hypothetical data for an accuracy and precision study for this compound.

| Parameter | Level | Results | Acceptance Criteria |

| Accuracy | 80% | Mean Recovery: 99.5% | 98.0 - 102.0% |

| 100% | Mean Recovery: 100.2% | 98.0 - 102.0% | |

| 120% | Mean Recovery: 99.8% | 98.0 - 102.0% | |

| Precision | Repeatability (n=6) | RSD: 0.8% | RSD ≤ 2.0% |

| Intermediate Precision (n=6) | RSD: 1.2% | RSD ≤ 2.0% |

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. sepscience.com To establish linearity, a series of at least five standard solutions of the analyte at different concentrations spanning the expected range of the samples are prepared and analyzed. chromatographytoday.com

A calibration curve is then constructed by plotting the peak area (or height) of the analyte against the corresponding concentration. researchgate.net The linearity is evaluated by visual inspection of the plot and by statistical methods, such as performing a linear regression analysis. sepscience.com The key parameters obtained from the regression analysis are the correlation coefficient (r) or the coefficient of determination (r²), the y-intercept, and the slope of the regression line. sepscience.com For a method to be considered linear, the correlation coefficient should ideally be close to 1 (e.g., > 0.999). nih.govresearchgate.net

The following table presents a hypothetical data set for a linearity study of this compound.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 5 | 12500 |

| 10 | 25100 |

| 20 | 50300 |

| 40 | 100500 |

| 60 | 150800 |

| Regression Analysis | |

| Correlation Coefficient (r) | 0.9999 |

| Coefficient of Determination (r²) | 0.9998 |

| Equation | y = 2510x + 150 |

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgchromatographyonline.com In the context of an HPLC method, specificity is demonstrated by showing that the peak for the analyte of interest is well-resolved from other peaks. chromatographyonline.com

To evaluate specificity, a number of approaches can be used:

Analysis of a Placebo: A solution containing all the components of the sample matrix except the analyte is injected to ensure that there are no interfering peaks at the retention time of the analyte.

Forced Degradation Studies: The analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. openaccessjournals.com The stressed samples are then analyzed to demonstrate that the analyte peak is separated from the degradation product peaks.

Peak Purity Analysis: Using a photodiode array (PDA) detector, the purity of the analyte peak can be assessed. The spectra across the peak are compared to ensure that the peak is spectrally homogeneous and not co-eluted with any impurities. chromatographyonline.com

Selectivity is a related term that describes the ability of the method to differentiate between and quantify the analyte in the presence of other components in the sample. europa.eu A highly selective method will be able to provide accurate results for the analyte of interest without interference from other substances.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov The determination of these limits is essential for methods intended for trace analysis or impurity profiling.

The LOD is the lowest analyte concentration that can be dependably distinguished from the background noise of the analytical instrument and methodology. nih.gov It does not necessarily imply that the analyte can be quantified with acceptable accuracy and precision at this level. The LOQ, on the other hand, is the lowest concentration of the analyte that can be quantitatively determined with a defined level of precision and accuracy. nih.gov The LOQ can be the same as the LOD but is often a higher concentration. nih.gov

Several approaches exist for determining LOD and LOQ, including statistical methods based on the standard deviation of the response and the slope of the calibration curve. und.edu The formulas are:

LOD = 3.3 * (Sy/S)

LOQ = 10 * (Sy/S)

Where:

Sy is the standard deviation of the y-intercepts of regression lines.

S is the slope of the calibration curve. und.edu

For a hypothetical HPLC method developed for this compound, the LOD and LOQ might be determined as illustrated in the table below. These values are crucial for understanding the method's capabilities in detecting and quantifying trace amounts of the compound.

| Parameter | Value | Unit |

| Limit of Detection (LOD) | 2.05 | µg/mL |

| Limit of Quantitation (LOQ) | 6.25 | µg/mL |

This table presents hypothetical data for illustrative purposes.

Robustness and Ruggedness Testing

Robustness and ruggedness are measures of a method's reliability and its ability to remain unaffected by small variations in operational parameters.

Robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. pharmaguideline.com It provides an indication of the method's reliability during normal usage. pharmaguideline.com Testing for robustness is typically done during the method development phase. pharmaguideline.com

Examples of typical variations for robustness testing in liquid chromatography could include:

pH of the mobile phase

Mobile phase composition

Different columns (e.g., different lots or suppliers)

Temperature

Flow rate pharmaguideline.com

Ruggedness , in contrast, evaluates the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, reagent lots, and analysis days. pharmaguideline.comwjarr.com

The following table outlines potential parameters and their variations that could be assessed during robustness and ruggedness testing of an analytical method for this compound.

| Parameter Category | Parameter | Variation |

| Robustness | Mobile Phase pH | ± 0.2 units |

| Column Temperature | ± 5 °C | |

| Flow Rate | ± 10% | |

| Ruggedness | Analyst | Analyst A vs. Analyst B |

| Instrument | Instrument 1 vs. Instrument 2 | |

| Laboratory | Laboratory X vs. Laboratory Y |

This table provides examples of parameters that would be intentionally varied to assess the robustness and ruggedness of an analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This combination makes it an ideal method for the trace analysis and confirmation of volatile and semi-volatile organic compounds like this compound. thermofisher.com GC-MS is widely regarded as a "gold standard" for substance identification due to its high specificity. wikipedia.org

In a GC-MS system, the gas chromatograph separates the components of a mixture based on their boiling points and polarity. thermofisher.com As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint for that specific compound. nist.gov

The key advantages of using GC-MS for the analysis of this compound include:

High Sensitivity: Capable of detecting trace levels of the compound. drawellanalytical.com

High Specificity: Provides structural information, allowing for confident identification and confirmation. amazonaws.com

Quantitative Analysis: Can be used to accurately quantify the amount of this compound in a sample. amazonaws.com

Complex Mixture Analysis: Effectively separates this compound from other components in a complex matrix. thermofisher.com

The following table summarizes the typical parameters for a GC-MS analysis of this compound.

| GC Parameter | Setting | MS Parameter | Setting |

| Column Type | 5% Phenyl Polysiloxane | Ionization Mode | Electron Ionization (EI) |

| Injection Port Temp. | 250 °C | Mass Range | 50-500 m/z |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min | Acquisition Mode | Full Scan / SIM |

| Carrier Gas | Helium | Ion Source Temp. | 230 °C |

This table presents typical, not specific, parameters for a GC-MS method and should be adapted based on the specific instrument and application.

Spectrophotometric Methods (UV-Vis) for Quantitative Analysis

Ultraviolet-visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. researchgate.netijprajournal.com This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu

For quantitative analysis of this compound, a UV-Vis spectrophotometer measures the absorbance of a solution containing the compound at a specific wavelength, known as the wavelength of maximum absorbance (λmax). ijprajournal.com By comparing the absorbance of a sample solution to a calibration curve prepared from standard solutions of known concentrations, the concentration of this compound in the sample can be determined. tci-thaijo.org

The process for quantitative analysis using UV-Vis spectrophotometry typically involves:

Determining the λmax: A solution of this compound is scanned across a range of wavelengths to identify the wavelength at which it exhibits the highest absorbance. ijprajournal.com

Preparing a Calibration Curve: A series of standard solutions with known concentrations of this compound are prepared, and their absorbance is measured at the λmax. tci-thaijo.org A graph of absorbance versus concentration is then plotted to create a calibration curve.

Measuring the Sample: The absorbance of the sample solution is measured at the λmax.

Calculating the Concentration: The concentration of this compound in the sample is determined by interpolating its absorbance value on the calibration curve. upi.edu

The following table shows hypothetical data for a UV-Vis spectrophotometric analysis of this compound.

| Concentration (mg/L) | Absorbance at λmax |

| 5 | 0.150 |

| 10 | 0.300 |

| 15 | 0.450 |

| 20 | 0.600 |

| 25 | 0.750 |

This table presents hypothetical data for illustrative purposes. The actual λmax and absorbance values would need to be determined experimentally.

Chemical Derivatization Strategies for Enhanced Analytical Performance of Anthranilate Derivatives

Pre-column and Post-column Derivatization Techniques

Derivatization techniques can be applied either before (pre-column) or after (post-column) chromatographic separation.

Pre-column Derivatization: This approach involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. It is the more common method as it is often easier to develop and can improve the chromatographic properties of the analyte, such as retention and peak shape, in addition to enhancing detection. researchgate.netthermofisher.com For cyclohexyl anthranilate, the primary aromatic amine group is the most likely target for pre-column derivatization. Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are commonly used to derivatize primary amines, yielding stable derivatives with improved detectability. thermofisher.commdpi.com This technique is advantageous as it can convert the relatively polar amine into a more hydrophobic derivative, which can improve retention on reversed-phase columns. mdpi.com The reaction is typically performed automatically by an autosampler, which mixes the sample with the reagent solutions in a sample loop before injection. thermofisher.comshimadzu.com

Post-column Derivatization (PCD): In this technique, the derivatizing reagent is introduced into the mobile phase after the analytical column but before the detector. nih.gov This method is useful when the original compound has suitable chromatographic properties but poor detector response, and the derivatized product might be unsuitable for the separation process. scribd.com A key challenge with PCD is the potential for band broadening due to the additional volume of the reaction coil needed for mixing the column effluent and the reagent. nih.gov Modern reaction flow (RF-PCD) techniques can mitigate this by mixing the reagent and effluent within a frit inside the column end fitting, thus minimizing dead volume and preserving separation efficiency. nih.gov For this compound, a post-column reaction could target the amine group to introduce a chromophore or fluorophore specifically for detection purposes without altering its behavior on the column. nih.govcolumnex.com

| Technique | Description | Advantages for this compound Analysis | Common Reagents |

| Pre-column | Analyte is derivatized before injection into the HPLC system. thermofisher.com | Improves chromatographic retention and peak shape; enhances detection sensitivity; reduces analyte polarity. thermofisher.commdpi.com | OPA, FMOC-Cl, Dansyl Chloride, NBD-Cl. researchgate.netthermofisher.commdpi.com |

| Post-column | Reagent is mixed with column effluent after separation but before detection. nih.gov | Preserves original chromatographic behavior of the analyte; useful if derivative is unstable or chromatographically unsuitable. nih.govscribd.com | OPA, Potassium Ferricyanide, 4-aminoantipyrene. nih.govscribd.com |

Strategies for Improving Chromatographic Separation Efficiency

The efficiency of chromatographic separation for anthranilate derivatives can be optimized by manipulating several parameters. For this compound, a hydrophobic ester, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Column Selection : A C18 column is commonly used for the separation of anthranilate esters. researchgate.netresearchgate.net Columns with smaller particle sizes (e.g., <2 µm in UPLC systems) can provide higher resolution and faster analysis times. researchgate.net

Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.netresearchgate.net A gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to effectively separate compounds with different polarities and to decrease the total analysis time. researchgate.net

Mobile Phase pH : The pH of the aqueous component of the mobile phase can influence the retention and peak shape of ionizable compounds. The primary amine group on this compound is basic. chemicalbook.comnih.gov Adjusting the pH can control its degree of protonation, thereby affecting its polarity and interaction with the stationary phase.

Temperature : Column temperature affects mobile phase viscosity and reaction kinetics. Maintaining a constant, elevated temperature (e.g., 40°C) can improve peak shape and reduce retention times by lowering the mobile phase viscosity. researchgate.net

Flow Rate : Optimizing the flow rate is crucial for achieving a balance between analysis time and separation efficiency. researchgate.net

Research on related compounds like methyl anthranilate has utilized gradient elution with mobile phases such as a phosphate (B84403) buffer/acetonitrile mixture on a C18 column to achieve effective separation from other components. researchgate.net Similar strategies would be directly applicable to the analysis of this compound.

Enhancement of Detection Sensitivity

Improving detection sensitivity is a primary goal of derivatization, especially when analyzing trace amounts of a substance.

For mass spectrometric detection, particularly with electrospray ionization (ESI), the efficiency of ion formation is critical. nih.gov Derivatization can enhance ionization efficiency by introducing a moiety that is readily ionized. researchgate.netmdpi.com

This compound's structure includes a basic amine group which can be protonated to form [M+H]⁺ ions in positive-ion ESI-MS. chemicalbook.comnih.gov However, its ionization can be further improved. One strategy is to derivatize the compound with a reagent that introduces a permanently charged group, such as a quaternary amine. nih.gov For instance, a reagent like bromocholine can transform a compound into a positively charged derivative, significantly enhancing its signal in positive-ion mode ESI-MS. nih.gov This approach can increase detection sensitivity by up to 50-fold for some compounds. nih.gov

Additionally, for analytes in non-polar solvents that are not ESI-friendly, the use of a post-column make-up solvent (e.g., methanol/water with acetic acid) can be employed to facilitate ionization. nih.govmdpi.com

While this compound possesses a natural chromophore (the anthranilate moiety) that absorbs UV light, its sensitivity might be insufficient for trace analysis. msu.edu A chromophore is a part of a molecule responsible for its color by absorbing light in the UV or visible spectrum. du.edu.eggpatindia.com

Derivatization can enhance UV-Vis detection by:

Introducing a new, stronger chromophore : A derivatizing agent that has a high molar absorptivity can be attached to the analyte. taylorandfrancis.com

Shifting the absorption maximum (λmax) : Moving the λmax to a longer wavelength (a bathochromic or "red" shift) can reduce interference from other compounds in the sample matrix that absorb at lower wavelengths. gpatindia.com9afi.com

For this compound, the primary amine group can be reacted with reagents like 4-dinitrofluorobenzene (DNFB) or dinitrochlorobenzene (DNCB) to form a derivative with a strong chromophore that absorbs at a longer wavelength, thereby increasing detection sensitivity and selectivity. thermofisher.com

Fluorescence detection typically offers significantly higher sensitivity and selectivity compared to UV-Vis absorption. researchgate.net This method involves exciting the derivatized analyte at one wavelength and measuring the emitted light at a longer wavelength. promega.co.uk

The anthranilate structure itself exhibits native fluorescence. plos.org However, this fluorescence can be greatly enhanced through derivatization. The primary amine of this compound is an ideal target for labeling with a highly fluorescent tag (a fluorophore). thermofisher.com

Common derivatizing agents for primary amines include:

Dansyl Chloride (DNS-Cl) : Reacts with primary amines to produce intensely fluorescent derivatives. researchgate.netthermofisher.com

o-Phthalaldehyde (OPA) : Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole products. thermofisher.comlcms.cz

Fluorescamine : Reacts with primary amines to form fluorescent pyrrolinone products. nih.gov

These reagents create derivatives that can be detected at very low concentrations, making this a powerful strategy for trace analysis of this compound. researchgate.netthermofisher.com

| Detection Method | Derivatization Strategy for this compound | Example Reagents | Expected Outcome |

| Mass Spectrometry (MS) | Introduce a readily ionizable or permanently charged group. mdpi.comnih.gov | Bromocholine, Girard's reagents. nih.gov | Increased ionization efficiency and signal intensity. nih.gov |

| UV-Vis Detection | Introduce a strong chromophore or shift λmax to a less crowded region. thermofisher.comgpatindia.com | 4-Dinitrofluorobenzene (DNFB), Dinitrochlorobenzene (DNCB). thermofisher.com | Increased molar absorptivity and/or bathochromic shift. gpatindia.com |

| Fluorescence Detection | Attach a highly fluorescent tag (fluorophore). researchgate.netthermofisher.com | Dansyl Chloride (DNS-Cl), o-Phthalaldehyde (OPA), Fluorescamine. researchgate.netthermofisher.comnih.gov | Significant increase in detection sensitivity and selectivity. researchgate.net |

Derivatization for Stabilization of Unstable Compounds

Analyte instability during sample processing or analysis can lead to inaccurate quantification. nih.gov Derivatization can be used to convert chemically or thermally labile compounds into more stable forms. taylorandfrancis.comresearchgate.net For example, easily oxidizable groups like thiols or reactive amines can be protected through derivatization. thermofisher.comresearchgate.net

While this compound is a generally stable molecule, one could theorize potential instabilities under harsh analytical conditions, such as hydrolysis of the ester bond under extreme pH or oxidation of the amine. Derivatization of the primary amine group, as discussed in previous sections, would protect it from unwanted side reactions during analysis. thermofisher.com For instance, acylation of the amine would make it less susceptible to oxidation. Though not typically required for this specific compound, this strategy is a key tool in the broader field of analytical chemistry for handling unstable analytes. nih.govresearchgate.net For example, some anthranilate-related structures, like N-nitrosoanthranilates, are known to be thermally unstable, and their analysis requires careful consideration of degradation pathways. rsc.org

Role of Cyclohexyl Anthranilate and Analogues in Advanced Materials Science Research

Investigation of Cyclohexyl-Substituted Anthracene (B1667546) Derivatives as Organic Semiconductors

The introduction of cyclohexyl groups into organic semiconductor molecules is a strategy employed to enhance their thermal stability and influence their performance in electronic devices.

Design and Synthesis Strategies

The design of novel p-type organic semiconductors with high thermal stability has led to the development of molecules such as 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA). frontiersin.orgnih.govnih.gov The synthesis of such compounds involves incorporating cyclohexyl-substituted aryl groups into the core structure of an organic semiconductor, in this case, anthracene. frontiersin.orgnih.govnih.gov This is a straightforward approach to modifying the molecular skeleton to achieve desired properties. nih.gov For comparison, similar compounds with linear alkyl chains, like 2,6-di(4-n-hexylphenyl)anthracene (DnHPA), have also been synthesized to systematically study the effect of the cyclohexyl substitution. frontiersin.orgnih.govnih.gov

Another example of this design strategy is the synthesis of dialkylated dibenzo[a,h]anthracene (DBA) derivatives, where linear (n-C12H25, C12) and ring-containing (pentyl-cyclohexyl, Cy5) alkyl chains are symmetrically attached to the DBA core. rsc.org The synthesis of these molecules can be achieved through methods like the Suzuki coupling reaction. rsc.org

Thermal Stability Studies of Organic Semiconductor Materials

A key advantage of incorporating cyclohexyl groups into organic semiconductors is the significant improvement in thermal stability. For instance, DcHPA exhibits a sublimation temperature of around 360°C, which is 50°C higher than its linear alkyl chain counterpart, DnHPA (310°C). frontiersin.orgnih.govnih.govfrontiersin.org Similarly, in dialkylated DBA derivatives, the compound with the cyclohexyl group (Cy5-DBA-Cy5) showed a higher decomposition temperature (Td) of 434°C compared to the one with a linear alkyl chain (C12-DBA-C12) at 397°C. rsc.org This enhanced thermal stability is a crucial factor for the reliability and longevity of organic electronic devices. frontiersin.org

Performance in Thin Film Field-Effect Transistors (FETs)

The performance of organic semiconductors in thin-film field-effect transistors (FETs) is a critical measure of their applicability. Thin-film devices made from DcHPA have demonstrated remarkable thermal stability in their performance. frontiersin.orgnih.gov These devices maintained half of their original mobility value even when heated to 150°C. frontiersin.orgnih.govnih.gov In contrast, the performance of DnHPA-based devices decreased by about 50% when heated to only 80°C and failed to work at 120°C. frontiersin.orgnih.govnih.gov

The mobility of charge carriers is another important performance metric. Single crystal OFETs of DcHPA have shown an average mobility of 1.98 cm²V⁻¹s⁻¹ and a maximum mobility of up to 3.16 cm²V⁻¹s⁻¹. nih.gov For blade-coated films of C12-DBA-C12, a high carrier mobility of up to 2.97 cm² V⁻¹ s⁻¹ was achieved, while Cy5-DBA-Cy5 showed a more moderate mobility of about 0.45 cm² V⁻¹ s⁻¹. rsc.org The morphology of the thin films, which is influenced by factors like deposition temperature, plays a significant role in the resulting device performance. frontiersin.orgnih.gov For instance, the mobility of DcHPA thin films increased with higher substrate deposition temperatures. frontiersin.org

Contribution to Functional Materials Development

The development of functional materials benefits from the design of molecules with specific properties. While direct contributions of cyclohexyl anthranilate are not documented, the broader class of anthranilate derivatives has been a subject of interest. For example, cinnamoyl, dihydrocinnamoyl, and benzoyl anthranilates are natural metabolites with beneficial biological activities, and research is ongoing to find novel derivatives with enhanced properties. nih.govplos.org The synthesis of various N-acyl derivatives of anthranilic acid has also been explored. researchgate.net These studies highlight the versatility of the anthranilate scaffold for creating a diverse range of functional molecules.

Application of Combinatorial Materials Science for Discovery and Optimization

Combinatorial materials science is a powerful approach that accelerates the discovery and optimization of new materials by combining high-speed synthesis, high-throughput screening, and data analysis. nih.govnumberanalytics.comcaltech.edu This methodology allows researchers to systematically explore vast materials spaces to identify novel materials with desired properties. numberanalytics.com

In the context of anthranilate derivatives, a precursor-directed combinatorial biosynthesis approach has been successfully used in Saccharomyces cerevisiae (yeast). nih.govplos.org By leveraging the substrate flexibility of enzymes, researchers were able to rapidly synthesize over 160 different cinnamoyl, dihydrocinnamoyl, and benzoyl anthranilates by feeding the yeast with a variety of natural and non-natural precursors. nih.govplos.org This demonstrates the potential of combinatorial biosynthesis to generate a high diversity of molecules within a specific class for further screening and application. nih.gov

Integration with Nanostructured Materials Research

Nanostructured materials offer unique properties due to their high surface-area-to-volume ratio and quantum effects, making them highly valuable in various applications, including energy harvesting and biomedical technologies. thno.orgepj-conferences.org The integration of organic molecules with nanostructured materials can lead to hybrid materials with enhanced functionalities. thno.org

For instance, upconversion nanoparticles (UCNPs) and magnetic nanoparticles (MNPs) are key components in the development of multifunctional hybrid nanostructured materials. thno.org These hybrid structures can exhibit both upconversion fluorescence and superparamagnetism, making them suitable for applications in bioimaging and controlled drug delivery. thno.org While there is no specific mention of this compound in this context, the functionalization of nanoparticles with organic molecules is a common strategy. The diverse derivatives of anthranilates that can be produced, for example through combinatorial biosynthesis, could potentially be used to functionalize nanostructured materials to impart specific properties or for targeted delivery applications.

Academic Studies on the Environmental Fate and Degradation of Anthranilate Derivatives

Biodegradation Pathways and Mechanisms for Related Anthranilate Compounds

While specific studies on the biodegradation of cyclohexyl anthranilate are not extensively documented in publicly available literature, the degradation of the core anthranilate structure is well-researched. Anthranilate is a central intermediate in the metabolism of tryptophan in many organisms. microbiologyresearch.orgnih.gov Various microorganisms have demonstrated the ability to utilize anthranilate as a growth substrate, breaking it down through several distinct enzymatic pathways. These pathways generally involve initial hydroxylation and subsequent cleavage of the aromatic ring.

The primary degradation pathways for anthranilate funnel into central metabolic routes, such as the citric acid cycle. researchgate.net Key intermediates in these pathways include catechol, 3-hydroxyanthranilate, and 2-aminobenzoyl-CoA. researchgate.net

Degradation via Catechol: A common pathway involves the conversion of anthranilate to catechol. This can then be funneled into either the β-ketoadipate pathway or a meta-cleavage pathway, ultimately leading to intermediates of central metabolism. researchgate.net

Degradation via 3-Hydroxyanthranilate: In some bacteria, such as Geobacillus thermodenitrificans, anthranilate is first converted to 3-hydroxyanthranilate by a monooxygenase. microbiologyresearch.org This intermediate is then further degraded via a meta-cleavage pathway to yield compounds like acetyl-CoA. microbiologyresearch.org

The Kynurenine (B1673888) Pathway: In organisms like Pseudomonas aeruginosa, the degradation of tryptophan proceeds through the kynurenine pathway to produce anthranilate. nih.gov This pathway demonstrates the biological relevance and existing enzymatic machinery for processing the anthranilate structure. nih.gov

Anaerobic Degradation: Under anoxic conditions, the degradation of aromatic compounds proceeds through different mechanisms. nih.gov These often involve the reduction of the aromatic ring prior to cleavage. nih.gov For instance, the reduction of azo dyes, which can release aromatic amines, primarily occurs under anaerobic conditions. researchgate.net

The following table summarizes the key microbial degradation pathways for the anthranilate moiety.

| Pathway Name | Key Enzymes | Key Intermediates | Final Products (Examples) | References |

| Catechol Pathway | Dioxygenases | Catechol, β-Carboxy-muconate | Acetyl-CoA, Succinyl-CoA | researchgate.net |

| 3-Hydroxyanthranilate Pathway | Monooxygenase, Dioxygenase | 3-Hydroxyanthranilate | Acetyl-CoA | microbiologyresearch.org |

| Kynurenine Pathway (Tryptophan Degradation) | Tryptophan 2,3-dioxygenase, Kynureninase | Kynurenine, Formyl-kynurenine | Anthranilate | nih.gov |

| 2-Aminobenzoyl-CoA Pathway | Not specified | 2-Aminobenzoyl-CoA | Central Metabolites | researchgate.net |

General Methodological Considerations for Environmental Degradation Studies

Evaluating the environmental degradation of a chemical compound requires a multi-faceted approach, employing a range of standardized and specialized methodologies. These studies aim to determine the rate and extent of degradation under various environmental conditions, identify degradation products, and elucidate the mechanisms involved.

Key considerations for designing and conducting environmental degradation studies include:

Selection of Test Systems: Studies can be conducted in silico (computer modeling), in vitro (using isolated enzymes or cell cultures), or in vivo (using whole organisms or complex environmental matrices). researchgate.net The choice depends on the study's objective, from initial screening to detailed mechanistic investigation.

Environmental Compartments: Degradation is assessed in relevant environmental media, such as water, soil, and sediment. This often involves creating microcosms—controlled laboratory systems that simulate natural conditions.

Biotic vs. Abiotic Degradation: It is crucial to distinguish between biodegradation (microbial action) and abiotic degradation processes like hydrolysis (reaction with water) and photolysis (breakdown by light). epa.gov Control experiments, often using sterilized media, are essential for this purpose.

Aerobic and Anaerobic Conditions: Microbial degradation pathways differ significantly in the presence or absence of oxygen. nih.govfrontiersin.org Therefore, studies are typically performed under both aerobic and anaerobic conditions to reflect the diversity of natural environments. semanticscholar.org

Analytical Monitoring: The disappearance of the parent compound and the appearance of degradation products are monitored over time using sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Identification of Microorganisms: In biodegradation studies, identifying the microbial species or consortia responsible for the degradation can provide valuable information about the enzymes and metabolic pathways involved. nih.gov

Environmental Factors: The rate of degradation is influenced by numerous factors, including temperature, pH, nutrient availability, and the presence of other organic compounds. semanticscholar.orgmdpi.com These parameters must be controlled and reported.

The table below outlines fundamental methodological aspects for environmental degradation studies.

| Methodological Aspect | Description | Key Parameters | Purpose | References |

| Ready Biodegradability Tests (e.g., OECD 301) | Screening tests to assess the potential for rapid and complete biodegradation by unacclimated microorganisms. | Dissolved Organic Carbon (DOC) removal, CO2 evolution, O2 consumption. | To classify a substance as "readily biodegradable." | researchgate.net |

| Simulation Studies (e.g., OECD 308, 309) | Laboratory tests simulating degradation in specific environmental compartments like water-sediment systems or surface water. | Degradation rate (half-life), identification of major metabolites. | To determine environmental persistence and fate under more realistic conditions. | researchgate.net |

| Hydrolysis as a Function of pH (e.g., OECD 111) | Measures the abiotic degradation of a substance in sterile aqueous solutions at different pH values. | pH (e.g., 4, 7, 9), temperature. | To determine the stability of a compound in water and its susceptibility to chemical breakdown. | epa.gov |

| Photodegradation Studies | Assesses the breakdown of a chemical when exposed to natural or simulated sunlight. | Light intensity and spectrum, presence of photosensitizers. | To evaluate the role of light in the environmental removal of a compound. | epa.gov |

| Microcosm/Mesocosm Studies | Use of controlled laboratory or larger-scale outdoor systems containing natural water, soil, or sediment to study degradation under complex, semi-natural conditions. | Temperature, light cycle, microbial community composition. | To bridge the gap between laboratory tests and the real environment. | nih.gov |

These systematic approaches are essential for building a comprehensive profile of a chemical's environmental behavior, which is a critical component of any robust environmental risk assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.